Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is a complex organic compound with the molecular formula and a CAS number of 23721-22-4. This compound features a nitro group, two methylsulfonyl ether functionalities, and an ethyl ester of benzoic acid. It is categorized as a specialty chemical and is primarily used in pharmaceutical applications due to its unique structural characteristics and potential biological activities .
The chemical reactivity of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate can be attributed to its functional groups:
These reactions highlight the compound's versatility in synthetic organic chemistry, allowing for modifications that could enhance its biological properties or facilitate its synthesis .
Preliminary studies indicate that Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate may exhibit various biological activities. Its structure suggests potential antimicrobial and anti-inflammatory properties, although specific data on its biological effects remain limited. The presence of the nitro group is often associated with pharmacological activity, as seen in other nitro compounds that have been studied for their therapeutic effects .
The synthesis of Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate can be achieved through several steps:
This multi-step synthesis requires careful control of reaction conditions to ensure yield and purity .
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate finds applications primarily in:
Interaction studies involving Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate are essential for understanding its pharmacokinetics and pharmacodynamics. Preliminary data suggest that it may interact with certain enzymes or receptors, which could influence its efficacy as a therapeutic agent. Further studies are needed to elucidate these interactions fully, including potential synergistic effects when combined with other pharmaceutical compounds .
Several compounds share structural similarities with Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Ethyl 5-amino-2-nitrobenzoate | Contains an amino group instead of a bis(methylsulfonyl) group | |
| Methyl 2-ethyl-5-nitrobenzoate | Similar nitrobenzene structure but lacks the methylsulfonyl functionalities | |
| Benzoic acid, 5-[bis[2-(methylsulfonyl)oxy]ethyl]amino]-2-nitro-, ethyl ester | Identical structure but may differ in biological activity due to slight variations |
Ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate is unique due to its dual methylsulfonyl ether groups which enhance solubility and potentially improve bioavailability compared to similar compounds without these features. This structural aspect may contribute to its distinct biological activities and applications within medicinal chemistry .
The synthesis of ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate traditionally begins with 2-nitrobenzoic acid derivatives. A common approach involves sequential nucleophilic aromatic substitution (S~N~Ar) and esterification steps. The nitro group at the 2-position activates the aromatic ring for substitution, enabling the introduction of bis(2-[(methylsulfonyl)oxy]ethyl)amine groups at the 5-position.
An emerging route utilizes pre-functionalized nitrobenzoic acid esters to streamline the synthesis. For example, ethyl 5-amino-2-nitrobenzoate can undergo double alkylation with methylsulfonyloxyethyl bromides in the presence of a base such as potassium carbonate. This method reduces side reactions by avoiding direct handling of reactive intermediates.
Table 1: Comparison of Synthetic Routes
The alkylation approach demonstrates superior yield and selectivity due to reduced steric hindrance and better control over sulfonate group incorporation. Recent work has also explored heterocyclic amino alcohols as alternatives to bis(2-hydroxyethyl)amine precursors, though these remain experimental.
Reaction parameters critically influence the efficiency of bis(methylsulfonyl)oxyethylamino group installation. Key optimizations include:
Table 2: Optimized Reaction Conditions
| Parameter | Optimal Range | Impact on Yield |
|---|---|---|
| Temperature | 35–40°C | +15–20% |
| Solvent | DMF/Xylene (3:1) | +10% |
| Reaction Time | 12–14 h | +8% |
| Catalyst Loading | 5 mol% KI | +12% |
The addition of potassium iodide (KI) as a catalyst accelerates displacement reactions by polarizing the carbon-halogen bond in methylsulfonyloxyethyl bromides. This is particularly effective in DMF, where iodide ions stabilize transition states during nucleophilic attack.
Catalysts play a pivotal role in facilitating the formation of the bis(methylsulfonyl)oxyethylamino moiety. Three systems dominate:
Mechanistic Insights:
The S~N~Ar mechanism proceeds through a Meisenheimer complex intermediate, stabilized by electron-withdrawing nitro groups. Catalysts like KI lower the activation energy for this step by coordinating to the leaving group (e.g., chloride), as shown:
$$
\text{Ar–Cl} + \text{KI} \rightarrow \text{Ar–I} + \text{KCl} \quad (\text{Faster substitution due to weaker C–I bond})
$$
Purifying ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate presents challenges due to its polar sulfonyl groups and nitro functionality. Effective strategies include:
Table 3: Purification Outcomes by Method
Advances in simulated moving bed (SMB) chromatography now enable continuous purification, though this remains cost-prohibitive for small-scale syntheses.
The nitro group present in ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate represents a highly electron-withdrawing substituent that significantly influences the reactivity of the aromatic system [1] [2]. The reduction of aromatic nitro compounds follows well-established mechanistic pathways that have been extensively studied through both experimental and computational approaches [3] [4] [5].
The reduction of the nitro group in aromatic systems proceeds through a sequential pathway involving multiple intermediates [3] [6]. The classical Haber-Lukashevich mechanism describes this transformation as occurring in three main steps: first, the nitro compound undergoes a two-electron reduction to form the dihydroxylamine intermediate; second, the dihydroxylamine dehydrates to yield the nitroso compound; and third, the nitroso compound undergoes further two-electron reduction to produce the hydroxylamine, which subsequently reduces to the final amine product [3] [7].
Density functional theory calculations have provided detailed insights into the mechanistic preferences for nitro group reduction [5] [8]. The double hydrogen-induced dissociation of the nitrogen-oxygen bond represents the most favorable pathway, exhibiting significantly lower activation barriers compared to direct dissociation or single hydrogen-induced pathways [5]. The overall mechanism proceeds through the sequence: nitrobenzene → nitrosohydroxyl intermediate → dihydroxylamine → nitrosohydroxide → hydroxylamine → amine, with the complete transformation requiring an overall activation energy of approximately 0.75 electron volts [5].
The reduction pathway preferences are governed by both kinetic and thermodynamic factors [5] [8]. The activation energy for nitro group reduction (0.75 electron volts) is substantially lower than that required for benzene ring reduction (1.08 electron volts), explaining the selective reduction of the nitro functionality while preserving the aromatic system [5]. This selectivity is crucial for maintaining the structural integrity of the benzoate scaffold during reduction processes.
The electronic effects of the nitro group significantly influence the reduction kinetics [2] [6]. The strong electron-withdrawing nature of the nitro substituent stabilizes the intermediate species formed during the reduction process, facilitating the overall transformation [2]. The presence of additional substituents on the aromatic ring, such as the amino and ester functionalities in the target compound, can further modulate these electronic effects through resonance and inductive interactions [2] [9].
| Reduction Pathway | Activation Energy (eV) | Comments |
|---|---|---|
| Direct N-O bond dissociation | >1.08 | Least favorable pathway |
| Single H-induced N-O dissociation | >0.75 | Intermediate pathway |
| Double H-induced N-O dissociation | <0.75 | Most favorable pathway |
| Overall nitro group reduction | 0.75 | Complete reduction to amine |
| Benzene ring reduction | 1.08 | Higher barrier explains selectivity |
Various catalytic systems have been employed for the reduction of aromatic nitro compounds, each offering distinct advantages in terms of selectivity and reaction conditions [4] [10] [6]. Palladium on carbon represents the most commonly employed catalyst system, providing efficient reduction under mild hydrogenation conditions [10] [6]. Alternative metal catalysts, including Raney nickel, platinum oxide, and iron-based systems, offer complementary reactivity profiles depending on the specific substrate requirements and functional group compatibility [4] [10] [6].
The formation of ester and sulfonyloxy functionalities in complex benzoate systems involves distinct mechanistic pathways that must be carefully considered in the context of multifunctional molecular architectures [11] [12] [13].
The formation of the ethyl ester functionality in the target compound follows the classical Fischer esterification mechanism [11] [14]. This acid-catalyzed process involves the nucleophilic attack of the alcohol oxygen on the protonated carboxylic acid carbon, leading to the formation of a tetrahedral intermediate [11] [14]. The mechanism proceeds through protonation of the carboxylic acid by the sulfuric acid catalyst, enhancing the electrophilicity of the carbonyl carbon and facilitating nucleophilic attack by the ethanol molecule [11] [14].
The tetrahedral intermediate formed during esterification contains two equivalent hydroxyl groups, one derived from the original carboxylic acid and one from the attacking alcohol [14]. The departure of water occurs following tautomerization and deprotonation steps, ultimately yielding the ester product and regenerating the acid catalyst [11] [14]. The equilibrium nature of this reaction necessitates careful control of reaction conditions, including temperature, catalyst concentration, and water removal, to achieve optimal yields [11] [15].
The presence of the nitro group in the ortho position relative to the carboxylic acid significantly influences the esterification kinetics [16] [11]. The electron-withdrawing nature of the nitro substituent increases the electrophilicity of the carbonyl carbon, potentially accelerating the nucleophilic attack step [16] [2]. However, this electronic activation must be balanced against potential steric hindrance effects arising from the ortho substitution pattern [16].
Comparative studies of benzoic acid derivatives demonstrate that electron-withdrawing substituents generally facilitate esterification reactions by stabilizing the tetrahedral intermediate through electronic effects [11] [15]. The nitro group, being one of the strongest electron-withdrawing substituents, provides significant activation for the esterification process [16] [2].
| Substrate Type | Typical Conditions | Expected Yield (%) | Electronic Effect |
|---|---|---|---|
| Simple benzoic acid | H₂SO₄ catalyst, reflux, 2-4 h | 85-95 | Neutral aromatic system |
| 2-Nitrobenzoic acid | H₂SO₄ catalyst, reflux, 4-6 h | 70-85 | Electron-withdrawing nitro group ortho |
| 4-Nitrobenzoic acid | H₂SO₄ catalyst, reflux, 4-6 h | 75-90 | Electron-withdrawing nitro group para |
| Substituted aminobenzoic acids | H₂SO₄ catalyst, reflux, 6-8 h | 60-80 | Mixed electronic effects |
| Multifunctional nitrobenzoates | H₂SO₄ catalyst, reflux, 8-12 h | 50-70 | Complex electronic environment |
The formation of methylsulfonyloxy groups involves the reaction of hydroxyl-containing substrates with methanesulfonyl chloride [12] [13]. This transformation proceeds through a nucleophilic substitution mechanism wherein the oxygen atom of the alcohol attacks the sulfur center of the sulfonyl chloride, displacing chloride as the leaving group [12] [13].
The sulfonylation reaction exhibits second-order kinetics, being first-order in both the alcohol substrate and the sulfonyl chloride reagent [12]. The mechanism involves the formation of a transition state in which the nucleophilic oxygen approaches the electrophilic sulfur center along the sulfur-chlorine bond axis [12]. The reaction typically requires basic conditions to neutralize the hydrogen chloride generated during the transformation [13].
Kinetic studies of sulfonylation reactions reveal significant substrate effects on reaction rates [12]. The rate constants for sulfonylation vary considerably depending on the basicity of the alcohol substrate, with more basic alcohols exhibiting faster reaction rates [12]. The activation parameters calculated for these reactions indicate that the process involves partial desolvation of the nucleophile prior to transition state formation [12].
The presence of multiple reactive functionalities in complex benzoate systems necessitates careful consideration of chemoselectivity and reaction sequencing [17] [13]. The amino group present in the target compound can potentially compete with hydroxyl groups for sulfonylation, requiring selective protection strategies or optimized reaction conditions [13].
The electronic environment created by the combination of nitro, amino, and ester functionalities results in a complex interplay of electronic effects that influence both esterification and sulfonylation processes [2] [9]. The electron-withdrawing nitro group and electron-donating amino group create opposing electronic influences that must be carefully balanced to achieve selective transformations [2] [9].
The methylsulfonyloxy groups in ethyl 5-(bis{2-[(methylsulfonyl)oxy]ethyl}amino)-2-nitrobenzoate serve as excellent leaving groups in nucleophilic substitution reactions, with their reactivity being significantly influenced by solvent choice [18] [13] [19].
Methylsulfonyloxy groups represent highly effective leaving groups due to the exceptional stability of the methylsulfonate anion formed upon departure [18] [13]. The conjugate acid of the methylsulfonate anion exhibits a low pKa value of approximately -1.2, indicating that the methylsulfonate ion is an extremely weak base and therefore an excellent leaving group [18] [20].
The stability of the methylsulfonate anion arises from extensive resonance delocalization of the negative charge across the three oxygen atoms of the sulfonate group [18] [13]. This resonance stabilization significantly lowers the energy of the departing group, facilitating nucleophilic substitution reactions [18]. Comparative studies demonstrate that methylsulfonyloxy groups exhibit leaving group abilities superior to most halides, with reactivity approaching that of the more activated tosylate systems [21] [13].
| Leaving Group | Conjugate Acid pKa | Relative Leaving Ability | Comments |
|---|---|---|---|
| Methylsulfonyloxy (OMs) | -1.2 | Good | Resonance-stabilized anion |
| p-Toluenesulfonyloxy (OTs) | -7.0 | Very good | Better than mesylate due to aromatic stabilization |
| Trifluoromethanesulfonyloxy (OTf) | -14.0 | Excellent | Best leaving group due to strong EWG effect |
| Chloride (Cl⁻) | -7.0 | Good | Standard comparison |
| Bromide (Br⁻) | -9.0 | Very good | Better than chloride |
| Iodide (I⁻) | -10.0 | Excellent | Excellent but weaker C-I bond |
The choice of solvent profoundly influences both the mechanism and rate of nucleophilic substitution reactions at methylsulfonyloxy centers [22] [23] [24]. Polar aprotic solvents such as dimethyl sulfoxide, dimethylformamide, and acetonitrile dramatically enhance substitution reaction rates compared to polar protic solvents [23] [24].
The enhanced reactivity in polar aprotic solvents arises from differential solvation effects on the nucleophile and transition state [23] [24]. In polar protic solvents, nucleophiles are strongly solvated through hydrogen bonding interactions, reducing their nucleophilicity and slowing substitution reactions [23]. Conversely, polar aprotic solvents provide stabilization of the transition state without strongly solvating the nucleophile, resulting in significantly enhanced reaction rates [23] [24].
Quantitative kinetic studies demonstrate remarkable solvent effects on substitution reaction rates [24]. For example, the SN2 reaction of butyl bromide with azide ion exhibits relative rate constants of 1 in methanol, 7 in water, 1,300 in dimethyl sulfoxide, 2,800 in dimethylformamide, and 5,000 in acetonitrile [24]. These dramatic rate enhancements in polar aprotic solvents directly translate to improved reactivity for methylsulfonyloxy substitution reactions [22] [23].
| Solvent | Type | Dielectric Constant (ε) | Relative Rate (SN2) | Effect on Methylsulfonyloxy Substitution |
|---|---|---|---|---|
| Methanol (CH₃OH) | Polar protic | 33 | 1 | Slow - strong solvation of nucleophile |
| Water (H₂O) | Polar protic | 78 | 7 | Moderate - hydrogen bonding |
| DMSO | Polar aprotic | 49 | 1,300 | Very fast - weak nucleophile solvation |
| DMF | Polar aprotic | 37 | 2,800 | Very fast - weak nucleophile solvation |
| Acetonitrile (CH₃CN) | Polar aprotic | 38 | 5,000 | Fastest - optimal nucleophile activity |
Nucleophilic substitution at methylsulfonyloxy centers attached to aromatic systems typically proceeds through an SN2 mechanism, particularly when the aromatic system is not highly activated toward nucleophilic aromatic substitution [25] [9]. The aliphatic nature of the methylsulfonyloxy-bearing carbon centers in the target compound favors the SN2 pathway over alternative mechanisms [25] [26].
The electron-withdrawing nature of the nitro group in the aromatic system can influence the reactivity of the attached methylsulfonyloxy groups through electronic effects transmitted through the conjugated system [2] [9]. However, the separation of the methylsulfonyloxy centers from the aromatic ring through the ethyleneamino linkers likely attenuates these electronic effects, resulting in reactivity patterns more characteristic of aliphatic methylsulfonyloxy systems [9].
The effectiveness of nucleophilic substitution at methylsulfonyloxy centers depends critically on nucleophile selection and reaction conditions [25] [21]. Strong nucleophiles such as azide, cyanide, and thiolate ions exhibit excellent reactivity toward methylsulfonyloxy substrates, particularly in polar aprotic solvents [25] [19].
The conversion of methylsulfonyloxy groups to other functionalities has been demonstrated through direct nucleophilic substitution reactions [19]. For example, treatment with tetrabutylammonium nitrite under mild conditions effects the direct conversion of methylsulfonyloxy groups to nitroalkanes, demonstrating the versatility of these leaving groups in synthetic applications [19].